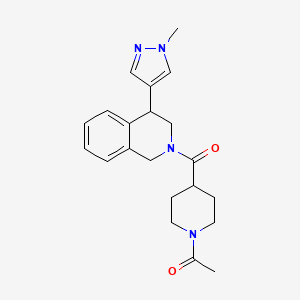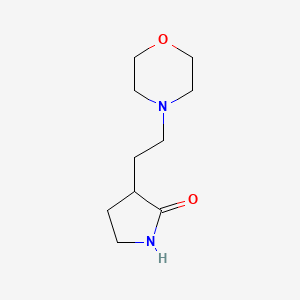
3-(2-Morpholinoethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Morpholinoethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H18N2O2 It is a derivative of pyrrolidin-2-one, featuring a morpholinoethyl group attached to the nitrogen atom of the pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidin-2-one attacks the electrophilic carbon of 2-chloroethylmorpholine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Morpholinoethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The morpholinoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
3-(2-Morpholinoethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Morpholinoethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinoethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: The parent compound without the morpholinoethyl group.
N-Methylpyrrolidin-2-one: A similar compound with a methyl group instead of a morpholinoethyl group.
N-Ethylpyrrolidin-2-one: Another derivative with an ethyl group.
Uniqueness
3-(2-Morpholinoethyl)pyrrolidin-2-one is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(2-morpholin-4-ylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10-9(1-3-11-10)2-4-12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPCHVWVQYYJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2909379.png)
![2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)
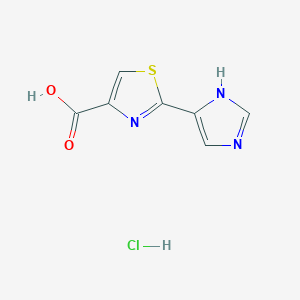
![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine](/img/structure/B2909383.png)
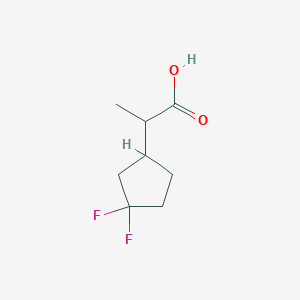
![2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)
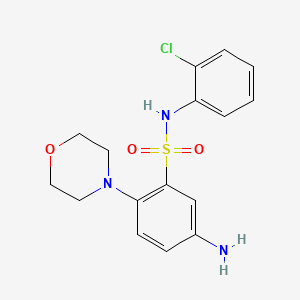
![3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2909389.png)
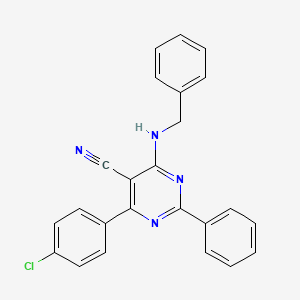
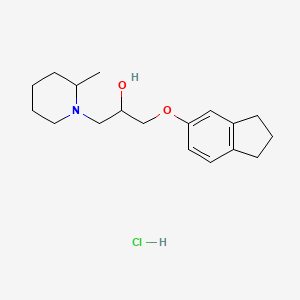
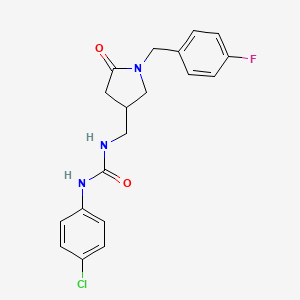
![2-cyano-N-cyclohexyl-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2909395.png)
